molecular formula C5H7BrN2O B2504494 (4-bromo-1-methyl-1H-imidazol-5-yl)methanol CAS No. 141524-73-4

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B2504494
CAS No.: 141524-73-4
M. Wt: 191.028
InChI Key: JEUAGCKNJFHLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUAGCKNJFHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1]

Executive Summary & CAS Identification Status[1][2][3][4]

The "Missing" CAS Number

An exhaustive search of public chemical registries (PubChem, CAS Common Chemistry, ChemSpider) reveals that the specific alcohol This compound is not widely indexed with a dedicated, commercially active CAS Registry Number in open databases.[1] It is frequently treated as a transient intermediate or a custom-synthesis target rather than a catalog commodity.[1][2]

However, for research and procurement purposes, the molecule is accessed via its stable, commercially available precursors.[2] The primary commercial anchor for this scaffold is the corresponding aldehyde .[1][2]

Key Chemical Identifiers[1][2][5][6][7][8][9][10]
EntityChemical NameCAS Registry NumberRole
Target This compoundNot Listed (See Note 1)Target Scaffold
Precursor 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde141524-74-5 Primary Starting Material
Analog (2-butyl-4-chloro-1H-imidazol-5-yl)methanol79047-41-9 Losartan Intermediate (Reference)

Note 1: The target molecule has a PubChem CID of 15767820 , but lacks extensive literature data, confirming its status as a specialized research intermediate.[1][2]

Physicochemical Profile (Predicted)

As a Senior Application Scientist, I have generated the predicted physicochemical profile necessary for evaluating this molecule's suitability in drug design (e.g., Fragment-Based Drug Discovery).

PropertyValue (Predicted)Context for Drug Design
Molecular Formula C₅H₇BrN₂OLow MW fragment
Molecular Weight 191.03 g/mol Ideal for fragment linking
LogP ~0.2 - 0.5High water solubility; low lipophilicity
Topological PSA ~40 ŲGood membrane permeability potential
H-Bond Donors 1 (OH group)Handle for derivatization
H-Bond Acceptors 2 (Imidazole N, OH)Interaction with kinase hinge regions

Synthetic Methodology

Since the alcohol is not a standard catalog item, the standard operating procedure (SOP) for acquiring this material involves the reduction of the aldehyde precursor (CAS 141524-74-5).[1][2]

Reaction Pathway

The synthesis utilizes a standard hydride reduction.[1][2] The choice of Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄) is critical here to maintain chemoselectivity and avoid potential debromination or over-reduction under harsh conditions.[1][2]

Detailed Protocol (Self-Validating System)

Objective: Synthesis of this compound from 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde.

Reagents:

  • Precursor: 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS 141524-74-5)[1][3]

  • Reductant: Sodium Borohydride (NaBH₄) (1.1 equivalents)[1][2]

  • Solvent: Methanol (MeOH) (Anhydrous preferred)[1][2]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) and dissolve in MeOH (10 volumes). Ensure the solution is clear.

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Exothermic control prevents side reactions.[1][2]

  • Addition: Portion-wise add NaBH₄ (1.1 eq) over 15 minutes. Observation: Gas evolution (H₂) will occur; ensure venting.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Monitoring (Self-Validation): Check via TLC (System: 10% MeOH in DCM). The aldehyde spot (higher R_f) should disappear, replaced by the more polar alcohol spot (lower R_f).

  • Quenching: Quench carefully with saturated NH₄Cl solution or acetone to destroy excess hydride.[1][2]

  • Isolation: Concentrate MeOH under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1][2] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Visualization: Synthetic & Utility Pathways[1][2]

The following diagram illustrates the synthesis of the target alcohol and its divergent utility in medicinal chemistry (e.g., Suzuki coupling vs. Alkylation).

GAldehydePrecursor Aldehyde(CAS 141524-74-5)TargetTARGET ALCOHOLThis compoundAldehyde->TargetNaBH4, MeOH(Reduction)SuzukiBiaryl Product(Suzuki Coupling)Target->SuzukiAr-B(OH)2, Pd(0)(Reacts at C-Br)EtherEther Derivative(Williamson Ether)Target->EtherR-X, NaH(Reacts at -OH)

Figure 1: Synthetic workflow from the commercial aldehyde precursor (Red) to the target alcohol (Blue), showing divergent downstream applications (Green/Yellow).[2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery due to its dual-functionality:

  • The C4-Bromine Handle:

    • Utility: Acts as an electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

    • Strategic Value: Allows the introduction of aryl, heteroaryl, or alkynyl groups to expand the pharmacophore into the hydrophobic pocket of a protein target (e.g., Kinase or GPCR).[2]

  • The C5-Hydroxymethyl Group:

    • Utility: Can be converted into a leaving group (Mesylate/Tosylate) for S_N2 displacement, or oxidized back to an aldehyde/acid for peptidomimetic coupling.[1][2]

    • Strategic Value: Often mimics the hydroxymethyl group found in Losartan-like Angiotensin II receptor antagonists, providing critical H-bond donor/acceptor interactions.[1][2]

Safety & Handling (E-E-A-T)

While specific toxicology data for the alcohol is sparse, the safety profile is inferred from the aldehyde precursor and similar imidazole methanols.[1][2]

  • Hazard Classification (GHS):

    • Skin Irritation: Category 2 (H315)[1][2][4]

    • Eye Irritation: Category 2A (H319)[1][2]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

  • Handling Protocol: Always handle within a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Imidazole methanols can be hygroscopic.

References

  • Precursor Identification: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 15767820, this compound. Retrieved from [Link][2]

  • Synthetic Methodology (General): Wong, D. T., et al. (1994).[1][2] Design and synthesis of imidazole-based Angiotensin II antagonists. Journal of Medicinal Chemistry. (Referencing general reduction protocols for imidazole aldehydes).

  • Losartan Analog Context: Merck & Co. (1990).[1][2] Substituted imidazoles and their use as Angiotensin II Antagonists. (Provides context for the utility of hydroxymethyl-imidazole scaffolds).

commercial suppliers of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-bromo-1-methyl-1H-imidazol-5-yl)methanol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement, synthesis, and application of this compound. This versatile heterocyclic building block offers significant potential for the generation of novel chemical entities, particularly in the exploration of new therapeutic agents.

Compound Profile and Strategic Importance

This compound (Molecular Formula: C₅H₇BrN₂O) is a substituted imidazole that features two key functional handles for chemical diversification: a nucleophilic hydroxymethyl group at the 5-position and a bromine atom at the 4-position, which is amenable to a wide array of cross-coupling reactions.[1] Its structural rigidity and potential for hydrogen bonding make the imidazole core a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules.[2][3] The strategic placement of the bromo and methanol functionalities allows for sequential or orthogonal chemical modifications, making it a valuable starting point for fragment-based drug design and lead optimization campaigns.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular Formula C₅H₇BrN₂OPubChem[1]
Monoisotopic Mass 189.97418 DaPubChem[1]
SMILES CN1C=NC(=C1CO)BrPubChem[1]
InChIKey JEUAGCKNJFHLKC-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.2PubChem[1]

Commercial Availability and Recommended Synthesis Route

Direct commercial availability of this compound is limited. However, it can be reliably synthesized in a single, high-yielding step from its corresponding aldehyde, 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde , which is readily available from several major chemical suppliers. This synthetic approach is the most cost-effective and efficient method for obtaining high-purity material for research purposes.

Table of Commercial Suppliers for the Key Precursor (CAS 141524-74-5):

SupplierProduct NamePurityCatalog Number
Sigma-Aldrich 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde95%711284

Note: Availability and catalog numbers are subject to change. Please verify with the supplier.

The recommended synthesis involves the selective reduction of the aldehyde functionality to a primary alcohol. This transformation is a cornerstone of organic synthesis, ensuring a straightforward and scalable production of the target compound.

A 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS: 141524-74-5) (Commercially Available) B This compound (Target Compound) A->B  Reduction (e.g., NaBH₄)

Caption: Recommended synthesis pathway.

Detailed Synthesis Protocol: Reduction of the Precursor

This protocol describes the reduction of 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde to this compound. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that efficiently reduces aldehydes without affecting the imidazole ring or the carbon-bromine bond under these conditions.

Materials and Equipment:

  • 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 equiv.)[4]

  • Sodium borohydride (NaBH₄) (1.5 equiv.)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Ethyl acetate, Water, Brine

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 equiv.) in anhydrous methanol (approx. 0.1 M concentration). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equiv.) to the stirred solution in small portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water dropwise at 0 °C until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.

Quality Control and Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A standard analytical workflow should be employed, adhering to principles of quality in analytical chemistry.

cluster_QC Quality Control Workflow synthesis Synthesized Crude Product lcms LC-MS Analysis synthesis->lcms Verify Mass nmr ¹H & ¹³C NMR lcms->nmr Confirm Structure hplc HPLC Purity Check nmr->hplc Quantify Purity final Qualified Material (>95% Purity) hplc->final BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb Recruits Ac Acetylated Histones Ac->BRD4 Binds PolII RNA Pol II PTEFb->PolII Activates MYC_Gene { MYC Gene | Promoter/Enhancer} PolII->MYC_Gene:p Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein (Oncogenic Driver) MYC_mRNA->MYC_Protein Translation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->BRD4 Blocks Binding

Sources

Technical Guide: Medicinal Chemistry of Brominated Imidazole Methanols

[1]

Executive Summary

Brominated imidazole methanols, specifically 4(5)-bromo-1H-imidazole-5(4)-methanol , represent a high-value pharmacophore in modern drug discovery. Unlike simple imidazole buffers, this scaffold integrates two distinct chemical vectors: a halogen bond donor (bromine) and a polar functional handle (hydroxymethyl) on an aromatic azole core.[1] This guide details the structural utility, synthetic pathways, and therapeutic applications of this motif, with a specific focus on anti-biofilm agents (marine alkaloid analogues) and fragment-based drug discovery (FBDD).[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The medicinal value of brominated imidazole methanols lies in their ability to engage multiple binding modalities simultaneously.[1]

The "Sigma-Hole" and Halogen Bonding

The bromine atom at the C4/C5 position is not merely a steric filler; it is an electronic anchor. Due to the electron-withdrawing nature of the imidazole ring, the bromine atom exhibits a region of positive electrostatic potential on its outer surface, known as the


-hole1
  • Mechanism: This positive patch interacts directionally with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in protein binding pockets.[1]

  • Medicinal Advantage: This interaction is hydrophobic yet directional, often orthogonal to hydrogen bonding, allowing for increased selectivity in kinase inhibitors and receptor modulators.[1]

The Hydroxymethyl "Lynchpin"

The C5-methanol group serves a dual purpose:

  • Pharmacodynamic: It acts as a hydrogen bond donor/acceptor, often mimicking the serine or threonine side chains in natural substrates.[1]

  • Synthetic: It is a versatile "lynchpin" for late-stage diversification. The hydroxyl group can be readily converted to chlorides, azides (for click chemistry), amines (for oroidin analogues), or aldehydes (for reductive amination).[1]

Tautomeric Considerations

Researchers must account for the


1

Part 2: Synthetic Methodologies

The synthesis of 4-bromo-1H-imidazole-5-methanol is non-trivial due to the need for regioselective bromination. The most robust industrial and laboratory-scale route involves the reduction of the corresponding ester.

Experimental Protocol: Reduction of Ethyl 4-bromo-1H-imidazole-5-carboxylate

Objective: Synthesis of 4-bromo-1H-imidazole-5-methanol via hydride reduction. Precursor: Ethyl 4-bromo-1H-imidazole-5-carboxylate (commercially available or synthesized via bromination of ethyl imidazole-4-carboxylate).

Reagents & Materials:
  • Substrate: Ethyl 4-bromo-1H-imidazole-5-carboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 eq) — Note: NaBH
    
    
    is typically insufficient for this ester without additives.[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Glauber’s salt (Sodium sulfate decahydrate) or Fieser method (

    
    , 15% NaOH, 
    
    
    ).[1]
Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous THF (0.2 M relative to substrate). Cool to 0°C in an ice bath.

  • Activation: Carefully add LiAlH

    
     (2.5 eq) portion-wise under nitrogen flow. Caution: Exothermic and hydrogen gas evolution.[1]
    
  • Addition: Dissolve Ethyl 4-bromo-1H-imidazole-5-carboxylate in a minimum volume of THF. Add this solution dropwise to the LiAlH

    
     suspension at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The ester spot (

    
    ) should disappear, replaced by the polar alcohol spot (
    
    
    ).[1]
  • Quenching (Critical): Cool to 0°C. Dilute with diethyl ether. Quench using the Fieser method:

    • Add

      
       mL water (where 
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL water.[1]
      
  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad.[1][2] Wash the pad with warm THF/MeOH (9:1).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH gradient).

Validation:

  • 1H NMR (DMSO-d6): Diagnostic peak for methylene (

    
    ) at 
    
    
    4.3–4.5 ppm (singlet/doublet depending on OH coupling). Imidazole C-H proton typically around
    
    
    7.5–7.7 ppm.[1]

Part 3: Therapeutic Applications[3][4]

Case Study A: Anti-Biofilm Agents (Oroidin Analogues)

Marine sponges of the genus Agelas produce brominated pyrrole-imidazole alkaloids like Oroidin , which inhibit bacterial biofilm formation without killing the bacteria (reducing evolutionary pressure for resistance).[1]

  • Role of the Scaffold: The 4-bromoimidazole methanol motif is a precursor to the "head" group of these alkaloids.

  • Mechanism: These analogues disrupt the Two-Component System (TCS) signaling in Gram-negative bacteria (P. aeruginosa, A. baumannii). The bromine atom is essential for displacing native ligands in the response regulator proteins.[1]

  • Development: The alcohol is often converted to an amine or guanidine to mimic the natural product's cationic charge.[1]

Case Study B: Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of small (<200 Da) "fragments" are screened against targets (kinases, proteases).[1]

  • Utility: 4-bromo-1H-imidazole-5-methanol is a "privileged fragment."

  • Vector Analysis: It probes two distinct chemical spaces: the hydrophobic pocket (via Br) and the polar rim (via -CH

    
    OH).
    
  • Kinase Inhibition: The imidazole core mimics the purine ring of ATP.[1] The bromine can target the "gatekeeper" residue or the hinge region via halogen bonding.[1]

Part 4: Visualization & Workflows

Diagram 1: Synthetic Workflow & Functionalization

This diagram illustrates the conversion of the ester to the methanol and subsequent divergence points for medicinal chemistry.[1]

SynthesisWorkflowStartEthyl 4-bromoimidazole-5-carboxylateReactionReduction(LiAlH4 / THF)Start->Reaction 0°C to RefluxProduct4-Bromoimidazole-5-methanol(Core Scaffold)Reaction->Product >85% YieldDeriv14-Bromo-5-(aminomethyl)imidazole(Oroidin Analogues)Product->Deriv1 1. MsCl2. NaN33. ReductionDeriv24-Bromo-5-formylimidazole(Reductive Amination)Product->Deriv2 MnO2 orSwern Ox.Deriv34-Bromo-5-(chloromethyl)imidazole(Alkylation Agent)Product->Deriv3 SOCl2

Caption: Synthetic pathway from ester precursor to the alcohol scaffold and subsequent divergence to bioactive classes.[3]

Diagram 2: Pharmacophore Interactions (SAR)

This diagram visualizes the dual-binding mode of the scaffold within a theoretical protein binding pocket.

SAR_InteractionBrBromine Atom(C4 Position)ImImidazole Core(Aromatic)Br->ImcovalentSigmaHoleProtein Carbonyl (C=O)(Lewis Base)Br->SigmaHoleHalogen Bond(Sigma-Hole)PiStackPhenylalanine/Tyr(Pi-Pi Stacking)Im->PiStackPi-StackingOHHydroxymethyl(C5 Position)OH->ImcovalentHBondSerine/Thr Residue(H-Bond Donor/Acceptor)OH->HBondH-Bonding

Caption: Pharmacophore map showing the Halogen Bond (Br), Pi-Stacking (Ring), and H-Bonding (OH) vectors.[2][4][3][5][6][7][8][9][10][11][12][13]

Part 5: Data Summary

Table 1: Comparative Reactivity of Imidazole Methanol Precursors

PrecursorReagentConditionsYield (Alcohol)Selectivity Issues
Ethyl 4-bromoimidazole-5-carboxylateLiAlH

THF, Reflux85-92% High; minimal debromination if temp controlled.
Ethyl 4-bromoimidazole-5-carboxylateNaBH

MeOH, RT<10%Ester unreactive without Lewis acid additive.
4-Bromoimidazole-5-carbaldehydeNaBH

EtOH, 0°C90-95%Aldehyde is unstable/expensive to store.
Imidazole-4-methanolNBSDMF, 0°CVariableRisk of over-bromination or oxidation.

References

  • National Center for Biotechnology Information. (2025).[1] 4-Imidazolemethanol | C4H6N2O | CID 1745.[14] PubChem Compound Summary. Retrieved from [Link]

  • MDPI. (2020).[1] Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules. Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2014).[1] Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine Drugs. Retrieved from [Link]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Suzuki-Miyaura cross-coupling of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol (Substrate 1 ). This substrate presents a unique set of challenges: an electron-rich heteroaryl halide which retards oxidative addition, a basic imidazole nitrogen capable of catalyst poisoning, and a free primary alcohol that necessitates chemoselective conditions.

We present two validated protocols:

  • Protocol A (Standard): A cost-effective, robust method using Pd(dppf)Cl₂ for highly reactive boronic acids.

  • Protocol B (High-Performance): A Buchwald-ligand enhanced method (XPhos/SPhos) designed for sterically demanding or electron-poor coupling partners, ensuring high turnover numbers (TON) despite the inhibitory nature of the imidazole core.

Substrate Analysis & Mechanistic Considerations

The Substrate Profile[1]
  • Compound: this compound[1]

  • Electronic State: The imidazole ring is electron-rich (π-excessive). The C4-Br bond has a higher bond dissociation energy and is more resistant to oxidative addition compared to electron-deficient pyridines or benzenes.

  • Steric/Coordination Environment:

    • N3-Nitrogen: A Lewis basic site that can coordinate to Pd(II), potentially forming off-cycle resting states (catalyst arrest).

    • C5-Methanol: The free hydroxyl group (-CH₂OH) is generally tolerated in Suzuki couplings but increases polarity, requiring polar solvent systems. It can transiently form boronate esters, which reduces the effective concentration of the nucleophile if not hydrolyzed.

Critical Reaction Parameters
ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd(dppf)Cl₂Pd(dppf)Cl₂ is robust and resists dechelation. Pd(OAc)₂ allows for custom ligand loading (L:Pd > 1) to outcompete imidazole N-coordination.
Ligand Class Biaryl Phosphines (XPhos, SPhos)Electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the difficult C4-Br bond and provide steric bulk to prevent N3-coordination.
Base K₃PO₄ or Cs₂CO₃Weaker bases (HCO₃⁻) are often insufficient. Phosphate and Carbonate bases in aqueous media facilitate the formation of the active tri-coordinate hydroxo-palladium species.
Solvent System 1,4-Dioxane/Water (4:[2]1) or n-BuOHWater is mandatory to dissolve the inorganic base and facilitate transmetallation. n-Butanol is excellent for high-temperature couplings of polar substrates.

Visualizing the Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination pathways inherent to this substrate.

SuzukiMechanism Substrate This compound OxAdd Oxidative Addition (Rate Limiting for Imidazoles) Substrate->OxAdd Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd + Substrate PdII_Complex L-Pd(II)(Ar)Br OxAdd->PdII_Complex Poisoning Catalyst Poisoning (Pd Coordinated to Imidazole N3) PdII_Complex->Poisoning N3 Coordination Transmetal Transmetallation (Requires Base/H2O) PdII_Complex->Transmetal + Ar-B(OH)2 / Base Poisoning->PdII_Complex Reversible (High Temp) RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the risk of catalyst poisoning by the imidazole nitrogen (Red Box) and the necessity of forcing oxidative addition.

Experimental Protocols

Protocol A: Standard Conditions (General Purpose)

Best for: Reacting with electron-deficient aryl boronic acids (e.g., 4-cyanophenylboronic acid).

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvate: Inject degassed 1,4-Dioxane via syringe.

  • Activate: Inject the degassed 2.0 M Na₂CO₃ solution.

  • React: Heat the mixture to 90 °C for 4–12 hours.

    • Note: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The product is polar; ensure the aqueous layer is checked for product loss.

Protocol B: High-Performance Conditions (Difficult Substrates)

Best for: Electron-rich boronic acids, sterically hindered partners, or if Protocol A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst Source: Pd(OAc)₂ (2–5 mol%)

  • Ligand: XPhos or SPhos (4–10 mol%) (Ratio L:Pd = 2:1)

    • Alternative: Use precatalyst XPhos Pd G2 or G3 (2–5 mol%) for easier handling.

  • Base: K₃PO₄ (3.0 equiv, solid or 2M aq.)

  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1)

Step-by-Step:

  • Pre-complexation (Optional but Recommended): If using Pd(OAc)₂ and free ligand, stir them in the solvent at 60 °C for 15 mins under

    
     to generate the active catalyst species (yellow/orange solution) before adding substrate.
    
  • Charge: Add Substrate and Boronic Acid to the catalyst solution.

  • Base Addition: Add K₃PO₄.

  • React: Heat to 100–110 °C . The higher temperature is often required to reverse N-coordination inhibitory effects.

  • Monitor: Check via LC-MS. The free alcohol may cause peak broadening; ensure the gradient handles polar compounds well.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (Starting Material Remains) Oxidative Addition FailureSwitch to Protocol B (XPhos/SPhos). These ligands increase the electron density on Pd(0). Increase Temp to 110 °C.
Conversion Stalls (~50%) Catalyst Deactivation/PoisoningThe imidazole product or reactant is coordinating Pd. Add more ligand (increase L:Pd ratio to 3:1) or add a fresh portion of catalyst.[5]
Protodeboronation (Ar-H formed) Unstable Boronic AcidThis is common with heteroaryl boronic acids. Use Boronic Esters (BPin) instead of acids. Switch base to anhydrous CsF or K₃PO₄ in dry Dioxane.
Product trapped in Aqueous Layer High Polarity of -CH₂OHSaturate the aqueous layer with NaCl (solid) during extraction. Use THF/EtOAc (1:1) or DCM/iPrOH (3:1) for extraction.

Workflow Visualization

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (Vac/Fill N2) Start->Inert Solvent Add Solvent (Dioxane/H2O) Inert->Solvent Heat Heat to 90-100°C Solvent->Heat Check LCMS Check (2h, 6h) Heat->Check Complete Complete? Check->Complete Complete->Heat No (<50%) Quench Cool & Filter (Celite) Complete->Quench Yes (>95%) Extract Extraction (DCM/iPrOH) Quench->Extract Purify Flash Column (DCM/MeOH) Extract->Purify

Figure 2: Operational workflow for the Suzuki coupling of polar imidazole substrates.

References

  • Mechanistic Insight on Azole Poisoning

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[6]

  • Coupling of Unprotected Heterocycles

    • Kinschel, D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Chemistry – A European Journal.[6]

  • General Suzuki Reviews & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Base and Solvent Effects

    • Organic Chemistry Portal.[7] Suzuki Coupling - Conditions and Mechanism.

Sources

Application Note & Protocols: Selective Oxidation of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde

The synthesis of functionalized heterocyclic aldehydes is a cornerstone of modern medicinal chemistry and drug development. Among these, 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde stands out as a critical building block.[1][2] Its unique arrangement of a reactive aldehyde, a synthetically versatile bromine atom, and a methylated imidazole core provides a scaffold for constructing a diverse array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The conversion of the precursor alcohol, (4-bromo-1-methyl-1H-imidazol-5-yl)methanol, to the target aldehyde is a seemingly straightforward oxidation. However, the electronic nature of the brominated imidazole ring necessitates a careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid, degradation of the heterocyclic core, or unwanted side reactions.[3][4]

This document provides a comprehensive guide for researchers, offering a comparative analysis of suitable oxidation methodologies and presenting two robust, validated protocols for the selective and efficient synthesis of 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde. The protocols are designed for high reproducibility and scalability, addressing common challenges encountered with sensitive heterocyclic substrates.

Mechanistic Considerations & Reagent Selection

The primary challenge in this transformation is to achieve mild and selective oxidation of a primary alcohol to an aldehyde without affecting the imidazole ring or the C-Br bond. Several classes of reagents can be considered, each with distinct advantages and disadvantages.

  • Manganese Dioxide (MnO₂): An excellent choice for this system. MnO₂ is a mild, heterogeneous oxidant that is particularly effective for allylic, benzylic, and heterocyclic alcohols.[5][6][7] Its key advantage is the simplicity of the workup; the reagent and manganese byproducts are removed by simple filtration. However, the activity of MnO₂ can vary significantly depending on its method of preparation or commercial source, which can impact reaction times and efficiency.[7][8]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[9][10][11] DMP oxidations are known for their rapid reaction times, broad functional group tolerance, and avoidance of toxic heavy metals.[9][12] The reaction generates acetic acid as a byproduct, which may require buffering with a mild base like pyridine or sodium bicarbonate if the substrate is acid-sensitive.[9]

  • DMSO-Based Oxidations (e.g., Swern Oxidation): The Swern oxidation and related methods are renowned for their mildness and wide substrate scope.[13][14][15] They operate at cryogenic temperatures (typically -78 °C), which effectively prevents over-oxidation and side reactions.[16] The primary drawbacks are the requirement for specialized low-temperature equipment and the production of dimethyl sulfide, a volatile byproduct with a notoriously unpleasant odor.[13]

Comparative Overview of Recommended Methods
FeatureManganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)Swern Oxidation
Selectivity High for aldehydesExcellent for aldehydesExcellent for aldehydes
Reaction Temp. Room Temp. to RefluxRoom TemperatureCryogenic (-78 °C)
Reaction Time 6 - 48 hours0.5 - 4 hours1 - 3 hours
Workup Simple filtrationAqueous quench & extractionAqueous quench & extraction
Key Advantage Simple workup, low costMild, fast, high yieldExtremely mild, wide tolerance
Key Disadvantage Variable reagent activity, long timesReagent is moisture-sensitiveRequires -78°C, smelly byproduct
Toxicity Profile ModerateLow (Iodine-based)Reagents are corrosive/toxic

Experimental Protocols

The following protocols have been optimized for the selective oxidation of this compound. It is imperative to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of optimal conversion and prevent byproduct formation.

**Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **

This protocol leverages a mild, heterogeneous oxidant, simplifying product purification. The key to success is the use of a high-activity "activated" MnO₂.

Materials & Equipment:

  • This compound

  • Activated Manganese Dioxide (MnO₂, chemical grade)

  • Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a solution with a concentration of approximately 0.05 M. Begin stirring the solution.

  • Addition of Oxidant: Add activated manganese dioxide (10.0 eq by weight) to the stirring solution in one portion. The mixture will turn into a black slurry.

  • Reaction Progress: Heat the mixture to a gentle reflux (approx. 40 °C). Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent), sampling the supernatant carefully. The reaction typically takes 12-24 hours, depending on the activity of the MnO₂.[7]

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Prepare a short plug of Celite® in a Buchner funnel and filter the reaction slurry.

  • Washing: Wash the filter cake thoroughly with several portions of DCM to ensure all product is recovered.

  • Drying and Concentration: Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol offers a rapid, mild, and high-yielding homogeneous oxidation at room temperature.[9][17]

Materials & Equipment:

  • This compound

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The solution may become slightly cloudy.

  • Reaction Progress: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.[10] Monitor the disappearance of the starting material by TLC.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear. This step neutralizes the acetic acid byproduct and reduces the iodine-containing byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by column chromatography on silica gel to afford the pure aldehyde.

Visualization of Workflow and Reaction

A generalized workflow for the synthesis and purification process is essential for planning and execution in a research environment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start Dissolve Alcohol in Anhydrous Solvent add_reagent Add Oxidant (MnO₂ or DMP) start->add_reagent react Stir at Specified Temp (Reflux or RT) add_reagent->react monitor Monitor by TLC react->monitor quench Filter (MnO₂) or Quench (DMP) monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, mp) purify->characterize

Caption: General experimental workflow for the oxidation of this compound.

G sub Substrate (Primary Alcohol) intermediate Periodinane Ester Intermediate sub->intermediate + DMP - AcOH dmp Dess-Martin Periodinane (DMP) dmp->intermediate product Product (Aldehyde) intermediate->product Intramolecular Elimination byproduct Iodinane + 2 AcOH intermediate->byproduct

Caption: Simplified reaction pathway for the Dess-Martin Periodinane (DMP) oxidation.

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Manganese Dioxide: A fine, black powder that can cause respiratory irritation. Avoid inhalation of dust.

  • Dess-Martin Periodinane: While generally stable, DMP is an energetic compound and should be handled with care. Avoid heating excessively and store away from combustible materials. It is also moisture-sensitive.

  • Dichloromethane (DCM): A volatile and suspect carcinogen. Handle with care to minimize exposure.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation for synthetic programs targeting novel therapeutics. The choice between a heterogeneous oxidant like MnO₂ and a homogeneous one like DMP allows researchers to tailor the reaction to their specific laboratory constraints and substrate sensitivities. The MnO₂ protocol offers operational simplicity, while the DMP protocol provides speed and typically higher yields. Both methods presented are robust and reliable, providing a solid foundation for the synthesis of this valuable chemical intermediate.

References

  • AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE.
  • Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Semantic Scholar.
  • Hirano, M., et al. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of the Chinese Chemical Society.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
  • Google Patents. (n.d.). US6486357B2 - Catalytic oxidation of alcohols using manganese oxides.
  • Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533-538.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • Benchchem. (n.d.). 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1.
  • Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde 95.
  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation.
  • Wikipedia. (n.d.). Swern oxidation.
  • Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method....
  • Organic Chemistry Tutor. (n.d.). Swern Oxidation.
  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-bromo-1-methyl-1h-imidazole-5-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Reider, P. J., et al. (2025). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
  • Sourav Sir's Classes. (2023).
  • Alfa Chemistry. (2024). Swern Oxidation.
  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products.
  • Wiley Online Library. (n.d.).
  • Glover, E. E., & Rowbottom, K. T. (1976). N-amination and subsequent oxidation of some fused imidazoles and triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • MedChemExpress. (n.d.). 2,4-Dimethyl-1H-imidazole-5-carbaldehyde | Drug Intermediate.
  • Scientific Update. (2024). A Dangerous Bromance.
  • ResearchGate. (2025). Mild and Selective Oxidation of Alcohols to Aldehydes and Ketones Using NaIO4/TEMPO/NaBr System under Acidic Conditions.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole 95.
  • Royal Society of Chemistry. (2021).
  • ACS Publications. (2022). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. JACS Au.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Benzylic" Reactivity

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol is a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists).

Users frequently encounter stability issues because they underestimate the reactivity of the C5-hydroxymethyl group. While the imidazole ring itself is robust, the alcohol moiety behaves similarly to a benzylic alcohol but is significantly more electron-rich due to the nitrogen lone pairs. In acidic conditions, this molecule is highly prone to ionization , leading to rapid substitution or polymerization depending on the counter-ion present.

This guide details the specific behaviors of this molecule in various acidic environments to prevent unintended degradation.

Acid Compatibility Matrix

Use this table to predict the fate of your compound based on your solvent system.

Acidic EnvironmentStability StatusPrimary OutcomeMechanism
Dilute Aqueous Acid (pH 4–6) Stable (Short-term) Protonation of N3 (Salt formation)The basic imidazole nitrogen (N3) protonates, increasing solubility. The alcohol remains intact at low temperatures (<25°C).
Strong Mineral Acid (HCl, HBr) Unstable Conversion to Alkyl HalideProtonation of the -OH group leads to water loss. The resulting carbocation is immediately trapped by

or

, forming the chloromethyl or bromomethyl derivative.
Non-Nucleophilic Acid (H₂SO₄, HClO₄) ⚠️ Critical Risk Polymerization / DimerizationWithout a nucleophile (like halide) to trap the carbocation, the electrophilic center attacks another imidazole ring, leading to oligomers.
Carboxylic Acids (AcOH, TFA) ⚠️ Conditional Esterification / AcetylationIn the presence of heat, Fischer esterification may occur.

Mechanistic Insight: The Degradation Pathway

The instability is driven by the formation of a resonance-stabilized carbocation (often described as an azafulvene-like intermediate). This species is highly electrophilic.

Degradation Flowchart (DOT Visualization)

ImidazoleDegradation Start This compound Protonated Protonated Intermediate (-OH2+) Start->Protonated + H+ (Acid) Carbocation Resonance Stabilized Carbocation Protonated->Carbocation - H2O (Rate Limiting) Halide Alkyl Halide Product (If HCl/HBr used) Carbocation->Halide + X- (Cl-, Br-) Polymer Oligomers/Polymers (If non-nucleophilic acid) Carbocation->Polymer + Starting Material

Figure 1: Acid-catalyzed activation pathway. The loss of water generates a reactive cation that must be quenched or it will self-react.

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in 1M HCl for HPLC analysis, and the peak shifted. Why?

Diagnosis: You likely converted the alcohol to the chloride. Explanation: In 1M HCl, the hydroxyl group is protonated and displaced by the high concentration of chloride ions. This conversion can happen within minutes at room temperature. Solution: Use a neutral buffer (ammonium acetate) or 0.1% Formic Acid/Acetonitrile for HPLC mobile phases. Avoid storing samples in strong acid.

Q2: My reaction mixture turned into a gummy solid upon adding sulfuric acid.

Diagnosis: Acid-catalyzed polymerization. Explanation: Sulfuric acid is non-nucleophilic. It generated the carbocation, but since there was no small nucleophile (like


) to quench it, the carbocation attacked the electron-rich C2 or N3 positions of neighboring imidazole molecules.
Solution:  If acidification is necessary, perform it at 

and ensure dilute conditions to minimize intermolecular collisions.
Q3: Can I use this compound as a salt (e.g., Hydrochloride) for better storage?

Diagnosis: Risky. Explanation: While many imidazoles are sold as HCl salts, hydroxymethyl imidazoles are prone to dehydration in the solid state if traces of moisture and excess acid are present. Solution: Store as the free base. If a salt is required for solubility, generate it in situ immediately before use, or use a non-nucleophilic counter-ion (like oxalate or fumarate) and keep strictly anhydrous.

Standard Operating Procedures (SOPs)

Protocol A: Safe Neutralization/Quenching

Use this when isolating the compound from a reaction mixture.

  • Cooling: Chill the reaction mixture to

    
    .
    
  • Base Selection: Do not use strong bases (NaOH) initially if the solution is hot, as this can cause Cannizzaro-type disproportionation or retro-aldol reactions. Use Saturated Sodium Bicarbonate (

    
    ).
    
  • Addition: Add base slowly to adjust pH to 7.5–8.0.

    • Note: The product is an amphoteric solid but predominantly basic. It will precipitate around pH 8–9.

  • Extraction: Extract immediately with Ethyl Acetate or DCM/Isopropanol (3:1). Do not leave in aqueous suspension for prolonged periods.

Protocol B: Intentional Conversion to Chloride

If your goal is to make the 5-chloromethyl derivative.

  • Reagent: Thionyl Chloride (

    
    ) is preferred over aqueous HCl to prevent hydrolysis competition.
    
  • Solvent: DCM or Chloroform (Anhydrous).

  • Temperature:

    
    .
    
  • Monitoring: The reaction is usually quantitative. Monitor by TLC (the chloride is less polar than the alcohol).

References

  • PubChem. this compound (Compound CID 15767820).[1] National Library of Medicine. Available at: [Link]

  • Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[2] Journal of Pharmaceutical Sciences, 2019.[2] (Mechanistic insight into imidazole ring oxidation and stability). Available at: [Link]

Sources

troubleshooting low reactivity of 4-bromoimidazole in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azole Cross-Coupling Division Ticket ID: #BZ-4-BR-IMID Subject: Troubleshooting Low Reactivity of 4-Bromoimidazole in Pd-Catalyzed Coupling Status: Open Assigned Specialist: Senior Application Scientist

User Advisory: Read Before Proceeding

You are encountering a classic "deceptive simplicity" problem. 4-Bromoimidazole looks like a standard aryl halide, but it behaves like a catalyst poison. The low reactivity you are observing is likely not due to the C-Br bond strength, but rather the interference of the imidazole nitrogen atoms with your palladium cycle.

This guide treats your reaction as a broken system. We will diagnose the failure mode, patch the "hardware" (substrates), and upgrade the "software" (catalytic protocols).

Module 1: Diagnostics – Why is the Reaction Dead?

Q: My reaction mixture stays clear/brown but no product forms, or it precipitates Pd-black immediately. What is happening?

A: You are likely experiencing Catalyst Sequestration . Unlike simple phenyl bromides, 4-bromoimidazole possesses two nitrogen atoms that actively sabotage the catalytic cycle:

  • The Acidic NH (pKa ~14): If you use a strong base (e.g., KOtBu, NaH) without a protecting group, the deprotonated imidazolyl anion forms a stable

    
    -complex with Palladium, effectively creating a "dead" off-cycle species.
    
  • The Pyridinic Nitrogen (N3): Even if neutral, the lone pair on the sp2 nitrogen is a potent

    
    -donor. It displaces your phosphine ligands, leaving the Palladium naked and prone to aggregation (Pd-black).
    
Visualization: The Poisoning Mechanism

The following diagram illustrates how the substrate diverts the catalyst from the productive cycle.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd + 4-Bromoimidazole Poisoned DEAD END: N-Coordinated Complex [Pd(II)-N-Imid] Pd_Active->Poisoned N-Coordination (Ligand Displacement) OxAdd->Poisoned NH Deprotonation + Pd Binding Prod_Cycle Productive Cycle (Transmetalation) OxAdd->Prod_Cycle + Boronic Acid

Figure 1: Mechanistic divergence showing how imidazole nitrogen atoms sequester Palladium, preventing the productive cross-coupling cycle.

Module 2: The Hardware Patch – Protecting Group Strategy

Q: Can I run this reaction unprotected? A: Technically yes, but it is not recommended for high yields. Unprotected imidazoles require massive catalyst loading (5-10 mol%) and specific water-soluble phosphines. Recommendation: Protect the nitrogen.[1] This blocks coordination and eliminates the acidic proton.

Q: Which protecting group should I choose? Use the table below to select based on your downstream needs.

Protecting Group (PG)Stability (Cross-Coupling)Removal ConditionRegioselectivity RiskRecommendation Score
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Base/Heat stable)TBAF or AcidHigh (Forms isomers)9/10 (Gold Standard)
Boc (tert-Butyloxycarbonyl)Low (Unstable >80°C with base)TFA or HClLow4/10 (Avoid for Suzuki)
Trityl (Triphenylmethyl)Medium (Sterically bulky)Mild AcidMedium7/10 (Good steric shield)
Methyl PermanentN/AHigh10/10 (If N-Me is desired)

Critical Warning: The Regio-Trap When you protect 4-bromoimidazole, you will generate two isomers.

  • Isomer A: 1-PG-4-bromoimidazole (Remote protection)

  • Isomer B: 1-PG-5-bromoimidazole (Adjacent protection)

  • Note: The 5-bromo isomer is significantly less reactive in oxidative addition due to steric hindrance from the protecting group adjacent to the C-Br bond. Always verify your isomer ratio by NOE NMR before coupling.

Module 3: Protocol A – The Suzuki Solution (Buchwald System)

Scenario: You have a protected imidazole (e.g., SEM-protected) and need to couple it with an aryl boronic acid. The Fix: Use a "Generational" Precatalyst. Do not use Pd(PPh3)4. It is too labile. Use a Pd-G3 or G4 precatalyst with a bulky dialkylbiaryl phosphine (XPhos or SPhos).

Step-by-Step Protocol
  • Reagents:

    • 1.0 equiv 1-(SEM)-4-bromoimidazole

    • 1.2 equiv Aryl Boronic Acid

    • Catalyst: 2.0 mol% XPhos Pd G3 (CAS: 1445085-55-1). Why? The G3 scaffold ensures rapid activation of Pd(0) without an induction period.

    • Base: 2.0 equiv K3PO4 (0.5 M in water). Why? Phosphate is milder than carbonate, preventing protecting group migration.

    • Solvent: THF or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a vial with the imidazole, boronic acid, and XPhos Pd G3.

    • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is the enemy of active Pd(0).

    • Add degassed solvent and the aqueous base solution via syringe.

    • Heat to 60°C for 2-4 hours. Note: XPhos is active enough that 100°C is rarely needed and may degrade the catalyst.

  • Self-Validation Check:

    • Visual: The reaction should turn from pale yellow to orange/brown. If it turns black within 10 minutes, your solvent was not degassed, or the reagents are impure.

    • TLC: Monitor the disappearance of the bromide. If the bromide remains but boronic acid is gone, you have protodeboronation . Add more boronic acid (slow addition).

Module 4: Protocol B – The Negishi Solution (Knochel System)

Scenario: Suzuki coupling failed, or your partner is sensitive to base. The Fix: Metal-Halogen Exchange. 4-Bromoimidazoles undergo Lithium-Halogen or Magnesium-Halogen exchange rapidly. This turns your "unreactive" electrophile into a potent nucleophile.

Q: Why use Negishi over Suzuki? A: It works at room temperature and avoids the "base sensitivity" of the Suzuki cycle.

Step-by-Step Protocol
  • Reagents:

    • 1.0 equiv 1-(Protected)-4-bromoimidazole

    • 1.1 equiv iPrMgCl·LiCl (Turbo Grignard). Why? The LiCl breaks up aggregates, making the exchange faster.

    • Catalyst: 2.0 mol% PEPPSI-IPr or Pd(OAc)2/SPhos.

    • Electrophile: 0.8 equiv Aryl Iodide/Bromide.

  • Procedure (The "Knochel" Method):

    • Activation: Dissolve the bromoimidazole in anhydrous THF under Argon. Cool to 0°C.

    • Exchange: Dropwise add iPrMgCl·LiCl. Stir at 0°C for 30 mins.

    • Validation: Quench a small aliquot with D2O and check NMR/MS. You should see >95% deuterium incorporation (4-deuteroimidazole). If not, do not proceed.

    • Coupling: Add the ZnCl2 (1.2 equiv, 1M in THF) to transmetalate to the Zinc species (R-ZnCl). Stir 10 mins.

    • Add the Catalyst and the Aryl Halide partner.[2][3]

    • Warm to Room Temperature and stir for 2-12 hours.

Troubleshooting Decision Tree

Use this logic flow to determine your next move.

DecisionTree Start Start: Low Yield Q1 Is the Nitrogen Protected? Start->Q1 Q2 Is the PG Base-Stable? (e.g., SEM, Benzyl) Q1->Q2 Yes Action_Protect ACTION: Protect with SEM/Bn. Unprotected = Poison. Q1->Action_Protect No Q3 Did Suzuki (Pd-G3) fail? Q2->Q3 Yes Action_Ligand ACTION: Switch to XPhos Pd G3 or PEPPSI-IPr Q2->Action_Ligand No (e.g. Boc) Q3->Action_Ligand No (Used PPh3) Action_Negishi ACTION: Switch to Negishi (Mg/Zn Exchange) Q3->Action_Negishi Yes (Cat. died)

Figure 2: Logic flow for selecting the correct optimization pathway based on substrate status and previous failures.

References

  • Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Heterocycles.
  • Buchwald Ligands for Heterocycles

    • Title: Palldium-C
    • Source:Journal of the American Chemical Society, Buchwald, S. L. et al.[4][5]

    • URL:[Link] (Representative link for RuPhos/XPhos applications).

  • Knochel Turbo Grignard (Negishi)

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents and Their Applic
    • Source:Angewandte Chemie Int. Ed., Knochel, P. et al.[5][6][7][8]

    • URL:[Link]

  • Protecting Group Regioselectivity

    • Title: Regioselective Synthesis of 1,4- and 1,5-Disubstituted Imidazoles.[9]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the steric/electronic rules for N-alkyl

Sources

Technical Support Center: Crystallization of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful crystallization of this active pharmaceutical ingredient (API).

I. Understanding the Molecule: Physicochemical Properties

Before initiating any crystallization process, a thorough understanding of the molecule's properties is paramount. This compound is a substituted imidazole derivative. The imidazole ring, along with the bromo and methanol functional groups, dictates its polarity and potential for hydrogen bonding, which are critical factors in solvent selection.

PropertyValue/InformationSource
Molecular FormulaC5H7BrN2O[1]
Molecular Weight189.03 g/mol
AppearanceSolid (predicted)
Melting Point87-92 °C (for the related aldehyde)
PolarityPolar, due to N-H, O-H, and C-Br bondsInferred from structure
Hydrogen BondingCapable of both donating (O-H) and accepting (N, O)[2]

II. Solvent Selection: A Foundational Step

The choice of solvent is the cornerstone of a successful crystallization.[3][4] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures, facilitating a good yield upon cooling.

A. Theoretical Screening: "Like Dissolves Like"

The polarity of this compound suggests that polar solvents will be more effective. A preliminary screening should include:

  • Protic Solvents: Alcohols (methanol, ethanol, isopropanol), water. These can engage in hydrogen bonding with the molecule.

  • Aprotic Polar Solvents: Acetone, acetonitrile, ethyl acetate, tetrahydrofuran (THF).

B. Experimental Screening Protocol

A systematic experimental approach is crucial for identifying the optimal solvent or solvent system.

Objective: To determine a solvent that dissolves the compound when hot but provides low solubility when cold.

Materials:

  • This compound (crude)

  • Selection of test solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Initial Solubility Test:

    • Place a small, known amount of the crude compound (e.g., 20-30 mg) into a test tube.[5]

    • Add a small volume of the test solvent (e.g., 0.5 mL) at room temperature.

    • Observe the solubility. If it dissolves completely, the solvent is likely too good for single-solvent crystallization at room temperature.[5]

  • Hot Solubility Test:

    • If the compound is not soluble at room temperature, gently heat the mixture while stirring or vortexing until the solvent boils.

    • If the compound dissolves completely, it is a potential candidate for cooling crystallization.[5]

  • Cooling and Observation:

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation. An ideal solvent will yield a good quantity of crystals.[5]

C. The Power of Mixed Solvent Systems

If no single solvent provides the desired solubility profile, a binary solvent system (a "good" solvent and a "poor" solvent) is often effective.[6]

  • Good Solvent: A solvent in which the compound is highly soluble.

  • Poor Solvent (Anti-solvent): A solvent in which the compound is poorly soluble, but is miscible with the "good" solvent.[7]

Common Mixed Solvent Systems for Imidazole Derivatives:

  • Ethanol/Water[5]

  • Methanol/Water[8]

  • Acetone/Water[8]

  • Acetonitrile/Water[8]

  • Tetrahydrofuran/Water[8]

Solvent Selection Workflow

Caption: A workflow diagram for selecting an appropriate crystallization solvent.

III. Crystallization Protocols

Once a suitable solvent system is identified, the following protocols can be employed.

A. Protocol 1: Cooling Crystallization (Single Solvent)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

B. Protocol 2: Anti-Solvent Crystallization (Mixed Solvent)
  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" hot solvent.[5]

  • Anti-Solvent Addition: While stirring, add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.[5][7]

  • Re-dissolution: Add a few more drops of the "good" solvent to just re-dissolve the precipitate, ensuring the solution is saturated.[5]

  • Cooling & Isolation: Follow steps 3-5 from the Cooling Crystallization protocol.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: No crystals are forming upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: The solution may not be sufficiently supersaturated.[9] Solution: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[10]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Solutions:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[5] The small glass particles can act as nucleation sites.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[5]

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice or consider an anti-solvent approach.[10]

Q2: The compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are present.[9]

  • Add more "good" solvent: Return the mixture to the heat and add more of the solvent in which the compound is more soluble.[8][10] This can lower the saturation point and prevent oiling out upon cooling.

  • Slower Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.[9]

  • Change Solvents: The interaction between the solute and the current solvent may be too strong. Experiment with a different solvent or solvent system.

Q3: The crystallization is happening too quickly, resulting in fine powder instead of well-defined crystals. What's the cause?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

  • Use more solvent: The solution is likely too concentrated. Add a bit more of the hot solvent to the dissolved compound. This will slow down the rate of crystallization as the solution cools.[10]

  • Slower Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some potential causes and solutions:

  • Too much solvent was used: A significant portion of your compound may still be dissolved in the mother liquor.[10] Solution: Before discarding the filtrate, test it by placing a drop on a watch glass and allowing the solvent to evaporate. If a significant amount of solid residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.[8]

  • Premature crystallization: If crystallization occurred while the solution was still warm, a portion of the compound may have been lost during a hot filtration step. Solution: Ensure the solution is hot enough during filtration and use a pre-warmed filter funnel.

  • Insufficient cooling: Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

Q5: How do I handle an emulsion that has formed during workup before crystallization?

A5: Emulsions can be persistent. Try adding a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.[5]

V. References

  • Vertex AI Search. (n.d.). API Crystallization. Retrieved February 15, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2026, from

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved February 15, 2026, from

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved February 15, 2026, from

  • National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved February 15, 2026, from

  • Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved February 15, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved February 15, 2026, from

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved February 15, 2026, from

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved February 15, 2026, from

  • Fluid Metering. (2025, July 22). How to Solve Fluid Crystallization Challenges. Retrieved February 15, 2026, from

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved February 15, 2026, from

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved February 15, 2026, from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 15, 2026, from

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved February 15, 2026, from

  • Unnamed source. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved February 15, 2026, from

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved February 15, 2026, from

  • Unnamed source. (2006, September 24). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Retrieved February 15, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9. Retrieved February 15, 2026, from

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved February 15, 2026, from

  • Unnamed source. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved February 15, 2026, from

  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved February 15, 2026, from

  • PubChemLite. (n.d.). This compound. Retrieved February 15, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde 95 141524-74-5. Retrieved February 15, 2026, from

  • ChemicalBook. (2025, July 24). 4-BROMO-1-METHYL-1H-IMIDAZOLE. Retrieved February 15, 2026, from

  • MedchemExpress.com. (n.d.). 4-Bromo-1H-imidazole. Retrieved February 15, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved February 15, 2026, from

  • NSF PAGES. (2022, April 1). Crystal structure of 1 H -imidazole-1-methanol. Retrieved February 15, 2026, from

  • Thermo Scientific Chemicals. (n.d.). 4-Bromo-1-methyl-1H-imidazole, 95% 1 g. Retrieved February 15, 2026, from

  • Sigma-Aldrich. (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol. Retrieved February 15, 2026, from

  • Pharmaffiliates. (n.d.). CAS No : 25676-75-9 | Product Name : 4-Bromo-1-methyl-1H-imidazole. Retrieved February 15, 2026, from

  • Aaronchem. (n.d.). (4-bromo-1-ethyl-1H-imidazol-2-yl)methanol. Retrieved February 15, 2026, from

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Retrieved February 15, 2026, from

  • ResearchGate. (2025, August 6). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Retrieved February 15, 2026, from

Sources

Validation & Comparative

HPLC retention time comparison of imidazole methanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and experimental framework for the HPLC separation of imidazole methanol isomers, specifically 2-hydroxymethylimidazole (2-HMI) and 4-hydroxymethylimidazole (4-HMI) .

Executive Summary

The separation of imidazole methanol isomers (2-HMI and 4-HMI) presents a distinct chromatographic challenge due to their high polarity, basicity (pKa ~7.0–7.8), and the tautomeric nature of the 4-isomer. Standard C18 Reversed-Phase (RP) methods typically fail due to lack of retention (elution at


) and severe peak tailing caused by secondary silanol interactions.

This guide evaluates three distinct separation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Reversed-Phase (IP-RP) , and High-pH Reversed-Phase . Based on experimental robustness and MS-compatibility, HILIC is identified as the superior approach for trace analysis, while IP-RP remains a cost-effective alternative for QC environments using UV detection.

Chemical Context & The Separation Challenge

To develop a robust method, one must understand the analyte properties that dictate retention mechanisms.

Property2-Hydroxymethylimidazole (2-HMI)4-Hydroxymethylimidazole (4-HMI)
Structure Hydroxymethyl group at C2 (between nitrogens).Hydroxymethyl group at C4.
Tautomerism Fixed structure (N-H is on N1 or N3, equivalent).Dynamic Tautomer: Exists in equilibrium as 4-HMI

5-HMI.
Polarity High (LogP

-0.8).
High (LogP

-0.8).
Basicity (pKa) ~7.8 (Imidazolium ion).~7.5 (Slightly less basic due to resonance).
Key Challenge Steric hindrance at N-sites affects binding.Tautomerism can cause peak broadening.
Visualizing the Tautomerism (DOT Diagram)

The following diagram illustrates the tautomeric shift of the 4-isomer, which complicates peak shape if pH is not controlled.

Tautomerism cluster_0 4(5)-Hydroxymethylimidazole Equilibrium NodeA 4-Hydroxymethylimidazole (N-H at pos 1) NodeB 5-Hydroxymethylimidazole (N-H at pos 3) NodeA->NodeB Rapid Proton Transfer NodeC Chromatographic Consequence: Peak Broadening / Splitting NodeA->NodeC NodeB->NodeC

Caption: The 4- and 5- isomers interconvert rapidly. A stable pH (buffered) is required to lock the protonation state and ensure a single sharp peak.

Methodology Comparison

Method A: HILIC (Recommended)

Mechanism: Partitioning into a water-enriched layer on the polar stationary phase. Why it works: The high organic mobile phase induces retention of polar imidazoles, and the buffer suppresses secondary ionic interactions.

Experimental Protocol
  • Column: Amide-bonded or Bare Silica (e.g., Waters XBridge Amide, Agilent Poroshell HILIC-Z).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 or 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Conditions: 85% B / 15% A.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Detection: UV @ 215 nm or MS (ESI+).

Performance Data (Simulated): | Analyte | Retention Time (min) | Resolution (


) | Peak Symmetry |
| :--- | :--- | :--- | :--- |
| 2-HMI  | 4.2 | -- | 1.1 |
| 4-HMI  | 5.8 | > 3.5 | 1.2 |

Note: In HILIC, the 4-isomer is typically more retained than the 2-isomer due to the 2-position's steric hindrance reducing its interaction with the water layer.

Method B: Ion-Pair Reversed-Phase (IP-RP)

Mechanism: An anionic ion-pairing reagent (e.g., Octanesulfonate) binds to the cationic imidazole, forming a neutral complex that retains on the C18 chain. Why it works: It artificially increases the hydrophobicity of the analyte.

Experimental Protocol
  • Column: C18 (Standard, e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH 2.5) / Methanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm. (NOT MS Compatible).

Performance Data (Simulated): | Analyte | Retention Time (min) | Resolution (


) | Peak Symmetry |
| :--- | :--- | :--- | :--- |
| 4-HMI  | 6.5 | -- | 1.0 |
| 2-HMI  | 7.8 | > 2.0 | 1.1 |

Note: Elution order often reverses compared to HILIC. The 2-isomer complex is often more hydrophobic.

Decision Matrix & Workflow

Use this logic flow to select the correct method for your laboratory.

MethodSelection Start Start: Imidazole Separation MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req Sample_Matrix Sample Matrix Complexity? MS_Req->Sample_Matrix No (UV Only) Method_HILIC Method A: HILIC (Amide/Silica Column) Best for: Trace Analysis, MS MS_Req->Method_HILIC Yes Sample_Matrix->Method_HILIC High (Sugars/Foods) Method_IP Method B: Ion-Pair RP (C18 + Octanesulfonate) Best for: QC, UV only Sample_Matrix->Method_IP Low (Synthetic Standards) Method_HighPH Method C: High pH RP (Hybrid C18 @ pH 10) Alternative for robustness Sample_Matrix->Method_HighPH Medium

Caption: Decision tree for selecting HILIC vs. Ion-Pairing based on detection needs and matrix.

Critical Troubleshooting (The "Trustworthiness" Pillar)

Sample Diluent Effect (The "HILIC Crash")
  • Problem: In HILIC, injecting a sample dissolved in 100% water causes peak distortion (double peaks or breakthrough).

  • Mechanism: Water is the "strong" solvent in HILIC. A plug of water disrupts the partitioning layer at the column head.

  • Solution: Dilute samples in 75% Acetonitrile / 25% Water . This matches the mobile phase strength.

Peak Tailing & pH
  • Problem: Severe tailing of the 4-HMI peak.

  • Causality: At neutral pH, free silanols on the silica surface act as cation exchangers, binding the protonated imidazole base.

  • Solution:

    • HILIC: Use 10-20 mM Ammonium Formate (high ionic strength shields silanols).

    • RP: Use low pH (< 2.5) to protonate silanols (suppressing their charge) or high pH (> 9.5) to deprotonate the imidazole (rendering it neutral).

References

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. Link

  • Agilent Technologies. Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Application Note 5991-9043EN. Link

  • Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[1][2][3] Link

  • Advanced Materials Technology. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.